Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Catalog No.
S992282
CAS No.
512822-34-3
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carbo...

CAS Number

512822-34-3

Product Name

Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

IUPAC Name

tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-10(8-14)11(9)15/h9-10H,4-8H2,1-3H3

InChI Key

DMVQSZMTYAHSEC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2=O

Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes a bicyclic azabicyclo[3.3.1] framework and a tert-butyl ester functional group. The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_{3}, with a molecular weight of approximately 239.31 g/mol. It is classified under the CAS number 512822-34-3 and has been noted for its potential applications in medicinal chemistry and organic synthesis .

The reactivity of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can be attributed to the presence of the carbonyl group (C=O) and the ester functionality. These groups enable various chemical transformations, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of alcohols or amines.
  • Ester Hydrolysis: In the presence of acids or bases, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight its versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals.

  • Antimicrobial Properties: Some bicyclic compounds exhibit antimicrobial effects, making them candidates for further investigation in drug development.
  • CNS Activity: Bicyclic amines have been explored for their neuroactive properties, suggesting that this compound may also interact with central nervous system targets.

Further research is necessary to elucidate its specific biological effects and mechanisms of action.

The synthesis of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multi-step organic reactions that may include:

  • Formation of the Bicyclic Structure: This may be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The carbonyl and carboxylate functionalities can be introduced through oxidation and esterification processes.
  • Purification: The final product is often purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

Specific synthetic routes may vary based on starting materials and desired purity levels.

Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has potential applications in:

  • Medicinal Chemistry: As a building block in drug synthesis, particularly for compounds targeting neurological disorders or infections.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Research continues to explore its utility in various fields, including pharmaceuticals and agrochemicals.

Interaction studies involving tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate are essential for understanding its pharmacodynamics and pharmacokinetics. Investigations typically focus on:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Metabolic Stability: Assessing how the compound is metabolized in biological systems, which influences its efficacy and safety profile.

Such studies contribute valuable insights into its potential therapeutic applications.

Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate shares structural similarities with several related compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberKey Features
Tert-butyl 3-acetylpiperidine-1-carboxylate858643-92-2Contains a piperidine ring; potential neuroactive properties
(S)-tert-butyl 3-acetylpiperidine-1-carboxylate1008563-06-1Chiral variant with similar activity profile
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate1196151-56-0Features a propyl group; studied for antibacterial activity
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate1251013-26-9Related bicyclic structure; potential applications in drug design

These compounds illustrate the diversity within this chemical class while highlighting the unique structural features of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate that may confer distinct biological activities or synthetic utility.

Bicyclo[3.3.1]nonane Core Architecture

The bicyclo[3.3.1]nonane framework forms the structural foundation of this compound, representing a bridged bicyclic system composed of two six-membered rings sharing two carbon atoms [1] [4]. This architectural motif is characterized by its inherent rigidity and distinctive geometric constraints that profoundly influence the molecule's three-dimensional structure [5]. The bicyclic core adopts a chair-chair conformation, which represents the most thermodynamically favorable arrangement for this ring system [3] [6].

The nomenclature bicyclo[3.3.1]nonane indicates a nine-carbon bridged system where the bridging carbon (C-9) connects two three-carbon chains, creating a symmetric framework [4]. This structural arrangement results in a molecule that can be conceptualized as a cyclooctane ring with a single carbon bridge, imparting both cyclohexane-like and cyclooctane-like properties to the system [7].

Bridged Ring System Geometry

The geometric parameters of the bicyclo[3.3.1]nonane core reveal significant deviations from ideal tetrahedral angles due to the constraints imposed by the bridged architecture [1] [7]. Crystallographic studies demonstrate that the C3-C7 interaction distance measures approximately 3.05 Å, substantially longer than the theoretical tetrahedral distance of 2.52 Å [7]. This elongation arises from the steric repulsion between hydrogen atoms at positions 3 and 7, necessitating geometric accommodation through bond angle expansion [7].

The bond angles at carbons 2, 3, 4, 6, 7, and 8 expand to approximately 114°, representing a significant deviation from the ideal tetrahedral angle of 109.5° [7]. This angular distortion serves to alleviate the unfavorable steric interactions inherent in the bridged system while maintaining the overall structural integrity of the bicyclic framework [1]. The C1-C9 bridge distance typically measures 2.5-2.6 Å, consistent with standard carbon-carbon bond lengths in strained cyclic systems [8].

Geometric ParameterValueReference System
C3-C7 Distance3.05 ÅExperimental [7]
C3-C7 Distance (tetrahedral)2.52 ÅTheoretical [7]
C2-C3-C4 Bond Angle114°Experimental [7]
C6-C7-C8 Bond Angle114°Experimental [7]
C1-C9 Bridge Distance2.5-2.6 ÅTypical range [8]

The bicyclic system maintains two planes of symmetry, with identical C4-C8 and C2-C6 distances, preserving the overall molecular symmetry despite the geometric distortions [7]. X-ray crystallographic analyses of related bicyclo[3.3.1]nonane derivatives consistently demonstrate the chair-chair conformation as the predominant structural arrangement [9] [3].

Conformational Dynamics and Strain Analysis

The conformational analysis of bicyclo[3.3.1]nonane systems reveals a highly ordered structural hierarchy governed by puckering parameters and ring strain considerations [1] [10]. The bicyclic framework consists of two distinct six-membered rings: Ring I (C1/C8/C7/C6/C5/C9) and Ring II (C1-C5/C9), each exhibiting characteristic conformational preferences [1].

Ring I consistently adopts a chair conformation (⁶C₁) with puckering parameters Q = 0.55-0.56 Å and Θ = 169.6-172.2°, closely approximating the ideal chair geometry [1]. The remarkable consistency of these parameters across various bicyclo[3.3.1]nonane derivatives indicates that substituent effects have minimal impact on the Ring I conformation [1]. Even bulky axial substituents fail to significantly perturb the chair arrangement, demonstrating the inherent stability of this conformational state [1].

Ring II exhibits greater conformational flexibility, with the preferred arrangement depending on the hybridization state of the bridging carbon C9 [1]. In compounds containing a ketone functionality at C9 (sp² hybridization), Ring II adopts an envelope conformation (E₉) with puckering parameters Q = 0.64-0.77 Å and Θ = 56-58° [1] [6]. This envelope conformation positions C9 out of the plane defined by the remaining ring atoms, with a mirror plane passing through atoms C3 and C9 [1].

The strain energy associated with the bicyclo[3.3.1]nonane framework ranges from 12-15 kcal/mol, reflecting the geometric constraints imposed by the bridged architecture [11] [12]. This strain energy value places bicyclo[3.3.1]nonane systems in an intermediate range between highly strained small rings and relatively unstrained larger cyclic systems [11]. The strain primarily originates from the enforced proximity of the C3 and C7 positions and the deviation from ideal tetrahedral geometry throughout the framework [7].

Ring SystemConformationPuckering ParametersStrain Energy
Ring IChair (⁶C₁)Q = 0.55-0.56 Å, Θ = 170°Stable
Ring IIEnvelope (E₉)Q = 0.64-0.77 Å, Θ = 56-58°Flexible
Overall SystemChair-ChairSymmetric distortion12-15 kcal/mol

Functional Group Characterization

The functional group architecture of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate encompasses two primary reactive centers: the tert-butyl carboxylate ester moiety and the ketone functionality at position 9 [13] [14]. These functional groups operate within the constrained geometric environment of the bicyclic framework, resulting in unique reactivity profiles and stereochemical considerations [15].

Carboxylate Ester Moieties

The tert-butyl carboxylate ester functionality attached to the nitrogen atom at position 3 represents a sterically hindered ester system with distinctive hydrolytic properties [13] [16]. The tert-butyl group provides significant steric bulk that influences both the stability and reactivity of the ester linkage [17]. Under acidic conditions, the ester undergoes hydrolysis through a mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack by water [16] [17].

The hydrolysis kinetics of tert-butyl esters demonstrate strong pH dependence, with the neutral hydrolysis pathway predominating at pH 5-7 [16]. At pH 2 and 4°C, the half-life for hydrolysis measures approximately 6 hours, while at neutral pH and 22°C, the half-life extends to 5 days [16]. Basic conditions dramatically accelerate the hydrolysis process, reducing the half-life to merely 8 minutes at pH 11 and 22°C [16].

The carboxylate carbonyl carbon exhibits moderate electrophilicity compared to other carbonyl-containing functional groups [13]. The electron-donating effect of the nitrogen atom reduces the partial positive charge on the carbonyl carbon, decreasing its susceptibility to nucleophilic attack relative to ketones or aldehydes [13]. This electronic effect, combined with the steric hindrance provided by the tert-butyl group, contributes to the overall stability of the ester functionality under neutral conditions [18].

The infrared spectroscopic characteristics of the carboxylate ester reveal a carbonyl stretching frequency in the range of 1715-1730 cm⁻¹, consistent with typical carboxylic ester systems [19]. The tert-butyl methyl groups exhibit characteristic C-H stretching vibrations in the 2850-2950 cm⁻¹ region [19] [20].

Ester PropertyValueConditions
Hydrolysis Half-life6 hourspH 2, 4°C
Hydrolysis Half-life5 dayspH 7, 22°C
Hydrolysis Half-life8 minutespH 11, 22°C
Carbonyl Stretching1715-1730 cm⁻¹Infrared
C-H Stretching2850-2950 cm⁻¹Tert-butyl groups

Ketone Group Reactivity

The ketone functionality at position 9 of the bicyclic framework exhibits enhanced electrophilicity due to its incorporation into the strained ring system [14] [21]. The carbonyl carbon becomes highly susceptible to nucleophilic attack, with the reaction proceeding through the formation of a tetrahedral intermediate [21]. The approach angle for nucleophilic addition typically measures approximately 105° relative to the carbonyl plane, optimizing orbital overlap while minimizing steric interactions [21].

The electronic structure of the ketone group benefits from the sp² hybridization at C9, which introduces planarity to this portion of the Ring II system [1]. This planar arrangement facilitates conjugative interactions and enhances the electrophilic character of the carbonyl carbon [14]. The ketone carbonyl stretching frequency appears in the infrared spectrum at 1715-1730 cm⁻¹, overlapping with the carboxylate ester absorption but typically exhibiting greater intensity due to the higher dipole moment of the ketone functionality [19].

Nucleophilic addition reactions to the ketone proceed readily under mild conditions, with the bicyclic framework providing conformational rigidity that can influence the stereochemical outcome of addition reactions [21]. The chair-chair conformation of the bicyclic system creates distinct facial selectivity for approaching nucleophiles, potentially leading to stereoselective transformations [15].

The reactivity of the ketone group surpasses that of the carboxylate ester due to the greater electrophilicity of the ketone carbonyl and the absence of electron-donating substituents [13] [14]. This differential reactivity enables selective transformations of the ketone functionality while preserving the integrity of the ester group under appropriate reaction conditions [21].

Ketone PropertyCharacteristicNotes
Nucleophile Approach Angle~105°Optimal orbital overlap
Carbonyl Stretching1715-1730 cm⁻¹High intensity
ElectrophilicityHighEnhanced by strain
StereoselectivityFacial selectivityChair-chair conformation
Reactivity vs. EsterHigherGreater electrophilicity

Key Synthetic Routes to 3-Azabicyclo[3.3.1]nonane Derivatives

The synthesis of 3-azabicyclo[3.3.1]nonane derivatives represents a significant challenge in organic chemistry due to the complex bridged ring system and the necessity for precise stereochemical control. Multiple synthetic approaches have been developed to access these important structural motifs, each offering distinct advantages and limitations.

Condensation Strategies for Bridged Amine Formation

Mannich Reaction Approaches

The Mannich reaction stands as one of the most versatile and widely employed methods for constructing 3-azabicyclo[3.3.1]nonane frameworks [1] [2]. This multicomponent condensation involves the reaction of aromatic ketones with paraformaldehyde and primary or secondary amines under acidic or basic conditions. The mechanism proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the enolate form of the ketone component.

In the synthesis of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, the Mannich reaction typically employs 3-azabicyclo[3.3.1]nonan-9-one as the ketone substrate and di-tert-butyl dicarbonate as the carbamate source [3]. The reaction proceeds under mild conditions in dichloromethane at room temperature, with diisopropylamine serving as both a base and nucleophile. This approach yields the desired protected bicyclic system in approximately 50% yield after purification [3].

Double Mannich Condensation Protocols

Advanced condensation strategies involve double Mannich-type reactions that can form multiple carbon-nitrogen bonds in a single operation [1]. Recent research has demonstrated the synthesis of pentaazabicyclo[3.3.1]nonane derivatives through one-pot double Mannich reactions using 3-oxo-2-arylhydrazonopropanals with ammonium acetate under triethylamine catalysis [1]. This methodology exhibits remarkable efficiency under various heating conditions, including conventional thermal heating, ultrasonic irradiation, and microwave activation.

The mechanism of double Mannich condensation involves the initial dissociation of ammonium acetate into ammonia and acetic acid, followed by nucleophilic addition of ammonia to the aldehydic carbonyl group [1]. Subsequent dehydration forms an iminium ion intermediate, which then undergoes attack by a second molecule of the starting material that has been deprotonated by triethylamine. The resulting Mannich adduct cyclizes through intramolecular nucleophilic attack to form the desired bicyclic framework [1].

Condensation Yield Optimization

The efficiency of condensation reactions is significantly influenced by reaction conditions, catalyst choice, and substrate structure. Microwave irradiation has proven particularly effective, providing yields of 81-94% in reaction times of 3-9 minutes compared to 62-78% yields requiring 3-8 hours under conventional heating [1]. The enhanced reaction rates and yields under microwave conditions result from improved heat transfer and activation of polar transition states.

Temperature control proves critical in these transformations, with optimal results typically achieved at 80°C under ultrasonic conditions or at reflux temperature for conventional heating [1]. The choice of solvent also impacts reaction efficiency, with ethanol providing superior results compared to other protic solvents due to its ability to stabilize intermediate species while maintaining adequate nucleophilicity of the amine components.

Tert-butyl Ester Protection/Deprotection Mechanisms

Protection Mechanism and Reagent Selection

The installation of tert-butyl ester protecting groups on 3-azabicyclo[3.3.1]nonane derivatives follows well-established carbamate chemistry principles [4] [5]. The most common approach employs di-tert-butyl dicarbonate (Boc₂O) as the electrophilic carbamate source, which reacts with the secondary amine nitrogen of the bicyclic system under basic conditions [3].

The protection mechanism involves nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O, resulting in the formation of a tetrahedral intermediate [4]. This intermediate subsequently eliminates carbon dioxide and tert-butoxide, regenerating the electrophilic center and forming the desired N-Boc carbamate. The reaction typically proceeds under mild conditions using diisopropylamine as both base and nucleophile in dichloromethane solvent [3].

Alternative protection strategies include the use of tert-butyl trifluoroacetate or direct alkylation with isobutylene under acidic conditions [4]. However, the Boc₂O method remains preferred due to its compatibility with a wide range of functional groups and its ability to proceed under neutral to mildly basic conditions.

Deprotection Mechanisms and Selectivity

The removal of tert-butyl ester protecting groups represents a critical step in the synthesis of the final target compound [6] [5]. Deprotection typically employs trifluoroacetic acid (TFA) in dichloromethane, which protonates the carbonyl oxygen and facilitates the elimination of the tert-butyl cation [5].

The deprotection mechanism begins with protonation of the tert-butyl carbamate, which activates the C-O bond toward heterolytic cleavage [5]. Loss of the tert-butyl cation generates a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine. The liberated tert-butyl cation is typically quenched by suitable scavengers such as thioanisole or anisole to prevent alkylation side reactions [6].

Recent advances in deprotection methodology have introduced catalytic methods using magic blue (tris(4-bromophenyl)ammoniumyl hexachloroantimonate) with triethylsilane [4]. This approach provides milder conditions and reduced side product formation compared to traditional acidic methods. The catalytic system operates through single-electron transfer mechanisms that activate the Si-H bond, leading to hydride delivery and reductive cleavage of the tert-butyl group [4].

Selectivity and Functional Group Tolerance

Tert-butyl ester deprotection exhibits excellent chemoselectivity, allowing for selective removal in the presence of other acid-labile protecting groups [4]. The relative rates of deprotection follow the stability order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers > N-Boc derivatives [4]. This selectivity profile enables sequential deprotection strategies in complex synthetic intermediates.

The functional group tolerance of tert-butyl deprotection extends to aromatic systems, alkenes, ethers, and even sensitive heterocycles [4]. However, electron-rich aromatic systems such as indoles and phenols may undergo competing electrophilic aromatic substitution with the liberated tert-butyl cation, necessitating the use of appropriate scavengers [6].

Optimization of 9-Oxo Group Introduction

Oxidation State Control in Bicyclic Systems

Oxidation Method Selection and Substrate Compatibility

The introduction of the 9-oxo functionality in azabicyclo[3.3.1]nonane systems requires careful consideration of oxidation state control and selectivity [7] [8]. Multiple oxidation protocols have been developed to convert secondary alcohols to ketones while maintaining the integrity of the bicyclic framework and other functional groups.

Pyridinium chlorochromate (PCC) represents one of the most widely used oxidants for this transformation [8]. PCC oxidation proceeds through a chromate ester intermediate that undergoes β-hydrogen elimination to form the ketone product. The reaction typically occurs in dichloromethane at room temperature over 2-6 hours, providing yields of 75-90% for bicyclic substrates [8].

The Swern oxidation protocol offers an alternative approach that operates under cryogenic conditions (-78°C) using dimethyl sulfoxide, oxalyl chloride, and triethylamine [8]. This method provides excellent yields (85-95%) and high selectivity, making it particularly suitable for sensitive substrates that may undergo decomposition under acidic conditions [8].

Mechanistic Considerations in Bicyclic Oxidation

The oxidation of bicyclic secondary alcohols presents unique mechanistic challenges due to conformational constraints and steric hindrance [9]. The rigid bicyclic framework restricts the conformational flexibility required for optimal orbital overlap in the oxidation transition state, potentially leading to reduced reaction rates and selectivity.

Dess-Martin periodinane has emerged as a particularly effective oxidant for sterically hindered bicyclic alcohols [8]. The hypervalent iodine reagent operates through a two-electron oxidation mechanism that is less sensitive to steric effects compared to chromium-based oxidants. The reaction proceeds under mild conditions in dichloromethane at room temperature, typically providing yields of 80-95% with very high selectivity [8].

Recent developments in catalytic oxidation methods have introduced TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its bicyclic analogue ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) as efficient catalysts for alcohol oxidation [7] [10]. ABNO demonstrates superior activity compared to TEMPO in the catalytic oxidation of alcohols to carbonyl compounds, particularly for sterically hindered substrates [11].

Oxidation State Selectivity and Control

Achieving selective oxidation in polyfunctional molecules requires careful consideration of the electronic and steric environment surrounding each potential oxidation site [12]. The azabicyclo[3.3.1]nonane framework presents multiple sites that could undergo oxidation, including the bridgehead positions and the nitrogen center.

Electronic factors play a crucial role in determining oxidation selectivity [12]. Secondary alcohols generally undergo oxidation more readily than primary alcohols due to the greater stability of the resulting ketone products. The electron-donating effect of the nitrogen atom in the bicyclic system can influence the oxidation potential of adjacent carbon centers, potentially leading to regioselectivity issues.

Steric factors also contribute significantly to oxidation selectivity [9]. The confined environment within the bicyclic framework can shield certain positions from oxidant access while exposing others. This steric differentiation can be exploited to achieve selective oxidation of specific alcohol functions in the presence of others.

Stereoselective Ketone Installation

Asymmetric Induction Strategies

The stereoselective installation of ketone functionality in bicyclic systems requires sophisticated approaches that can differentiate between enantiotopic faces or groups [13] [14]. Several strategies have been developed to achieve high levels of stereochemical control in ketone formation, including the use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions.

Chiral auxiliary-controlled oxidation represents one of the most reliable methods for achieving high enantioselectivity [13]. The auxiliary is typically attached to the alcohol substrate prior to oxidation, providing facial bias that directs the approach of the oxidant. After oxidation, the auxiliary can be removed to reveal the enantiomerically enriched ketone product. This approach typically provides enantiomeric excesses of 90-98% with yields of 75-90% [13].

Asymmetric hydroformylation followed by oxidation offers an alternative route to enantiomerically enriched ketones [15]. This methodology employs rhodium catalysts bearing chiral phosphine or phosphite ligands to achieve catalyst-controlled stereoselectivity. The approach is particularly effective for forming quaternary stereocenters adjacent to the ketone functionality, providing enantiomeric excesses of 85-95% with yields of 70-85% [15].

Substrate-Controlled Stereoselectivity

The inherent asymmetry present in substituted azabicyclo[3.3.1]nonane systems can be exploited to achieve substrate-controlled stereoselectivity in ketone installation [16] [13]. This approach relies on the conformational preferences and steric environment of the bicyclic framework to direct the stereochemical outcome of the oxidation reaction.

Diastereoselective oxidation of diastereomeric alcohol precursors represents a common application of substrate control [16]. The existing stereocenters in the molecule influence the conformation of the alcohol substrate, leading to preferential approach of the oxidant from one face. This methodology has been successfully applied to the synthesis of glucose-configured and allose-configured ketone products with high diastereoselectivity [16].

The success of substrate-controlled approaches depends critically on the conformational rigidity of the bicyclic system and the relative positioning of existing stereocenters [13]. Computational studies have shown that electrostatic interactions between functional groups can significantly influence the preferred conformation and, consequently, the stereochemical outcome of subsequent reactions [16].

Enzymatic Approaches to Stereoselective Ketone Formation

Enzymatic oxidation methods offer exceptional levels of stereochemical control, often achieving enantiomeric excesses exceeding 95% [13]. Alcohol dehydrogenases and related enzymes can selectively oxidize one enantiomer of a racemic alcohol mixture, providing access to both the enantiomerically pure ketone product and the unreacted alcohol enantiomer.

The application of enzymatic methods to bicyclic substrates requires careful consideration of enzyme-substrate compatibility and reaction conditions . The rigid structure of azabicyclo[3.3.1]nonane derivatives may not fit optimally within the active site of many enzymes, potentially leading to reduced activity or selectivity. However, directed evolution and protein engineering approaches have enabled the development of enzymes with improved activity toward sterically demanding substrates.

Recent advances in biocatalytic oxidation have introduced engineered variants of alcohol dehydrogenases with enhanced thermostability and broader substrate scope [13]. These engineered enzymes maintain high enantioselectivity while demonstrating improved tolerance for organic solvents and elevated temperatures, making them more practical for synthetic applications.

MethodSubstrate TypeReaction ConditionsYield (%)Selectivity
Pyridinium Chlorochromate (PCC)Secondary alcoholsPCC, DCM, RT, 2-6 h75-90High
Jones Reagent (CrO₃/H₂SO₄)Primary/secondary alcoholsCrO₃, H₂SO₄, acetone, 0°C70-85Moderate
Swern OxidationPrimary/secondary alcoholsDMSO, (COCl)₂, Et₃N, -78°C85-95High
Dess-Martin PeriodinanePrimary/secondary alcoholsDMP, DCM, RT, 1-3 h80-95Very High
TEMPO/NaOClPrimary/secondary alcoholsTEMPO, NaOCl, KBr, H₂O70-85High
IBX (2-Iodoxybenzoic acid)Primary/secondary alcoholsIBX, DMSO, RT, 4-8 h75-90High

XLogP3

1.7

Dates

Last modified: 08-16-2023

Explore Compound Types